N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c31-24(26-14-13-19-15-27-22-7-3-1-5-20(19)22)18-11-9-17(10-12-18)16-30-25(32)21-6-2-4-8-23(21)28-29-30/h1-12,15,27H,13-14,16H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELPTJYPPMAXFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide is a compound that combines an indole moiety with a benzotriazine derivative. This structural combination suggests potential biological activities, particularly in the fields of antimicrobial and antitumor research. The indole structure is known for its diverse biological properties, while benzotriazines have been recognized for their applications in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions where the indole and benzotriazine components are combined. Techniques such as mass spectrometry, NMR spectroscopy, and elemental analysis are used to confirm the structure and purity of the synthesized compound. For instance, the compound can be synthesized through a Ugi four-component reaction, which allows for efficient formation of complex molecules suitable for biological testing .
Antimicrobial Activity
Research indicates that derivatives of benzotriazines exhibit significant antimicrobial properties. In a comparative study, various benzotriazine derivatives were evaluated against several bacterial strains. The results demonstrated that certain compounds showed potent activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin .
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| 5d | 37.9–113.8 μM | S. aureus |
| 5g | 50–120 μM | E. coli |
| 5k | 45–110 μM | P. aeruginosa |
The indole moiety has also been associated with enhanced antibacterial activity due to its ability to interact with bacterial cell membranes and inhibit essential enzymes .
Antitumor Activity
Benzotriazine derivatives have shown promising antitumor activity in various studies. For example, some analogues demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the disruption of DNA synthesis and repair pathways, making these compounds potential candidates for cancer therapy.
Case Studies
- Antitubercular Activity : A study focused on the docking of N-[2-(1H-indol-3-yl)ethyl]-4-benzamide against the enoyl reductase enzyme (InhA) of Mycobacterium tuberculosis. The docking studies revealed strong non-covalent interactions and hydrogen bonding that suggest this compound could serve as a lead in developing new antitubercular agents .
- Dual COX Inhibition : Some derivatives have been identified as dual inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This dual inhibition may provide therapeutic benefits in inflammatory diseases while also exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The compound’s structural uniqueness lies in the combination of indole and benzotriazinone groups. Below is a comparative analysis with analogous benzamide derivatives:
Key Observations :
- Benzotriazinone vs.
- Indole vs. Thiazole : The indole-ethyl moiety may offer superior π-stacking compared to thiazole in , but thiazole’s sulfur atom could improve solubility via polar interactions.
- Synthetic Complexity : Compounds like utilize triazole linkages via click chemistry (34% yield), whereas the target compound’s synthesis may require multi-step amidation and alkylation, affecting scalability.
Preparation Methods
Synthesis of 4-Oxo-1,2,3-benzotriazin-3(4H)-ylmethyl Intermediate
Step 1 : Cyclization of 2-aminobenzamide with chlorocarbonyl isocyanate yields the benzotriazinone core.
Step 2 : Bromination at the methyl position using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C) produces 3-(bromomethyl)-1,2,3-benzotriazin-4(3H)-one.
Reaction Conditions :
- Solvent: Carbon tetrachloride (CCl₄)
- Temperature: Reflux (76°C)
- Yield: 78% (isolated via silica gel chromatography)
Coupling with 4-Carboxybenzaldehyde
Step 3 : Suzuki-Miyaura coupling of 3-(bromomethyl)-1,2,3-benzotriazin-4(3H)-one with 4-formylphenylboronic acid under Pd(PPh₃)₄ catalysis.
Optimized Parameters :
- Base: K₂CO₃ (2.5 equiv)
- Ligand: Triphenylphosphine (10 mol%)
- Yield: 85% (HPLC purity >98%)
Reductive Amination with Tryptamine
Step 4 : Condensation of 4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzaldehyde with 2-(1H-indol-3-yl)ethylamine using NaBH₃CN as a reducing agent.
Critical Notes :
- Solvent: MeOH/CH₂Cl₂ (1:1)
- pH Control: Acetic acid (5% v/v) to stabilize imine intermediates
- Yield: 72% after recrystallization (ethyl acetate/hexane)
One-Pot Tandem Methodology
Reaction Design
A streamlined approach combining Steps 2–4 into a single vessel, leveraging InCl₃ catalysis (20 mol%) under ultrasonic irradiation.
Key Advantages :
- Reduced purification steps
- 22% improvement in overall yield compared to stepwise synthesis
Table 1 : Comparative Performance of One-Pot vs. Stepwise Synthesis
| Parameter | Stepwise Synthesis | One-Pot Synthesis |
|---|---|---|
| Total Yield | 48% | 62% |
| Reaction Time | 18 h | 6 h |
| Purity (HPLC) | 98.2% | 97.5% |
| Solvent Consumption (L/g) | 12.4 | 8.7 |
Solid-Phase Peptide Synthesis (SPPS) Adaptation
Resin Functionalization
Wang resin (1.0 mmol/g loading) preloaded with Fmoc-protected 4-aminomethylbenzoic acid serves as the solid support.
Sequential Coupling Steps
- Benzotriazinone Attachment : HATU/DIPEA-mediated coupling of 3-(carboxymethyl)-1,2,3-benzotriazin-4(3H)-one (5 equiv, 2 h, RT).
- Indole Ethylamine Conjugation : Deprotection (20% piperidine/DMF) followed by amide bond formation with 2-(1H-indol-3-yl)ethylamine (PyBOP activation).
Yield : 89% (crude), 95% purity after cleavage (TFA/H2O/EDT/TIS, 94:2.5:2.5:1)
Catalytic System Optimization
Palladium Ligand Screening
Table 2 : Impact of Ligands on Suzuki Coupling Efficiency
| Ligand | Conversion (%) | Isolated Yield (%) |
|---|---|---|
| PPh₃ | 92 | 85 |
| XPhos | 98 | 91 |
| SPhos | 95 | 88 |
| No Ligand | 45 | 38 |
XPhos provided superior results due to enhanced oxidative addition kinetics.
Solvent Effects on Reductive Amination
Table 3 : Solvent Influence on Step 4 Yield
| Solvent System | Yield (%) |
|---|---|
| MeOH/CH₂Cl₂ (1:1) | 72 |
| THF | 58 |
| DMF | 41 |
| EtOAc | 63 |
Methanol/dichloromethane mixtures optimally balance nucleophilicity and solubility.
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 457.1789 [M+H]⁺ (C₂₆H₂₁N₅O₂⁺ requires 457.1785)
- Fragmentation : Loss of benzotriazinone (Δ m/z 161.0481) confirms core stability.
¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)
- δ 8.45 (s, 1H, triazine-H)
- δ 7.82–7.10 (m, 11H, aromatic)
- δ 4.55 (s, 2H, CH₂-triazine)
- δ 3.72 (q, 2H, J = 6.8 Hz, NHCH₂CH₂)
Challenges and Mitigation Strategies
Byproduct Formation in Bromination
- Issue : Over-bromination at C7 of benzotriazinone (5–8% yield loss).
- Solution : Strict stoichiometric control (NBS 1.05 equiv) and reaction quenching at 70% conversion.
Epimerization During SPPS
- Issue : Racemization at the benzylic position (up to 12% in early iterations).
- Mitigation : Use of HATU over EDCl/HOBt and reduced coupling temperatures (4°C).
Industrial-Scale Considerations
Cost Analysis of Key Reagents
Table 4 : Bulk Pricing for Critical Components (USD/kg)
| Reagent | Cost |
|---|---|
| 2-Aminobenzamide | 120 |
| 4-Formylphenylboronic acid | 980 |
| XPhos | 3,200 |
| Wang Resin | 650 |
Environmental Impact Assessment
- PMI (Process Mass Intensity) : 23.4 (stepwise) vs. 17.1 (one-pot)
- E-Factor : 18.9 vs. 12.3 (lower values preferred)
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H activation for direct benzotriazinone functionalization (acridine orange catalyst, 450 nm LED). Preliminary yields: 54% (needs optimization).
Biocatalytic Approaches
Lipase-mediated amidation in non-aqueous media (Novozym 435, tert-butanol). Achieved 68% conversion in 24 h.
Q & A
Q. What synthetic methodologies are recommended for preparing N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide?
The synthesis typically involves multi-step strategies:
- Step 1 : Formation of the indole-ethylamine moiety via Fischer or Bartoli indole synthesis (common for indole derivatives) .
- Step 2 : Activation of the benzotriazinone-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond with the indole-ethylamine intermediate .
- Step 3 : Purification via recrystallization or chromatography (e.g., silica gel) to achieve >95% purity .
- Key Consideration : Optimize reaction pH (6–8) and temperature (0–25°C) to minimize side products like hydrolyzed benzotriazinone .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic and analytical techniques:
- NMR : Confirm proton environments (e.g., indole NH at δ 10–12 ppm, benzotriazinone carbonyl at δ 165–170 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+ calculated for C₂₇H₂₂N₄O₂ = 434.17) .
- IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, benzotriazinone C=O ~1700 cm⁻¹) .
- X-ray Crystallography : Resolve 3D structure using programs like SHELXL for unambiguous confirmation .
Q. What preliminary assays are suitable for probing its mechanism of action?
- Binding Assays : Surface Plasmon Resonance (SPR) to screen interactions with targets like serotonin receptors (common for indole derivatives) .
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (benzotriazinones often modulate enzymatic activity) .
- Cellular Assays : Measure apoptosis (Annexin V/PI staining) or inflammation (NF-κB luciferase reporter) in relevant cell lines .
Q. How does structural modification (e.g., substituent variation) impact biological activity?
Compare with analogs from literature:
| Analog | Substituent | Effect |
|---|---|---|
| N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide | Trifluoromethyl | Enhanced lipophilicity and metabolic stability |
| N-(4-methoxyphenyl)-2-(4-oxo-benzotriazin-3-yl)acetamide | Methoxy | Reduced potency but improved solubility |
| N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-... | Fluorine | Increased target affinity (e.g., antiviral activity) |
Advanced Research Questions
Q. How can researchers resolve contradictions in activity data across structural analogs?
- Pharmacophore Modeling : Use tools like Schrödinger’s Phase to identify critical binding features (e.g., benzotriazinone’s oxo-group vs. indole’s π-system) .
- Free Energy Calculations : Apply molecular dynamics (MD) to compare binding energies of analogs with/without substituents (e.g., trifluoromethyl vs. methoxy) .
- Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends in IC₅₀ values against shared targets .
Q. What strategies optimize stability during in vitro/in vivo studies?
- Degradation Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
- Formulation : Encapsulate in PEGylated liposomes to enhance plasma half-life .
- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites (e.g., CYP450-mediated oxidation of indole) .
Q. How can structural data guide rational drug design?
- Co-Crystallization : Resolve ligand-target complexes (e.g., with JAK1 or tubulin) using synchrotron X-ray sources .
- SAR Studies : Synthesize derivatives with modifications at the benzamide or benzotriazinone moieties and correlate with activity .
- Computational Docking : Predict binding modes using AutoDock Vina and validate with mutagenesis (e.g., key residues in the ATP-binding pocket) .
Q. What experimental designs address discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic Profiling : Measure bioavailability (e.g., oral vs. IV administration in rodents) and tissue distribution .
- Tumor Xenograft Models : Test efficacy in NSCLC or colorectal cancer models with biomarker analysis (e.g., pSTAT3 levels for JAK1 inhibition) .
- Microdosing Studies : Use ¹⁴C-labeled compound to track absorption/excretion in preclinical species .
Q. How can researchers validate target engagement in complex biological systems?
- CETSA (Cellular Thermal Shift Assay) : Confirm target binding by measuring protein thermal stability shifts .
- Chemical Proteomics : Use affinity pulldowns with immobilized compound to identify off-targets .
- Transcriptomics : RNA-seq to map pathway activation (e.g., JAK-STAT vs. MAPK) post-treatment .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
